molecular formula C10H12N2O3 B2384346 Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate CAS No. 349084-43-1

Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate

Cat. No.: B2384346
CAS No.: 349084-43-1
M. Wt: 208.217
InChI Key: ZIQZEQBFXCOOHX-UHFFFAOYSA-N
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Description

Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is a synthetic compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is known for its diverse applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate typically involves the reaction of pyridine derivatives with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the synthesis process. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in various biological assays to study its effects on cellular processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate include:

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

This compound is unique due to its specific structural features and the range of reactions it can undergo.

Properties

IUPAC Name

ethyl 2-oxo-2-(pyridin-4-ylmethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQZEQBFXCOOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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